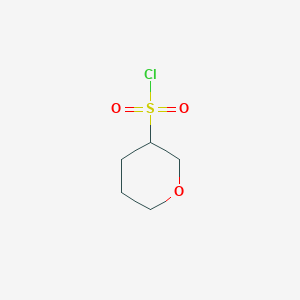
Oxane-3-sulfonyl chloride
Vue d'ensemble
Description
Oxane-3-sulfonyl chloride, also known as 1, 4-oxathiane-2, 2-dioxide or ethylene sulfonic acid anhydride, is an organic compound with the molecular formula C2H4O3S. It is a key building block in organic chemistry, especially for the preparation of sulfonamide motifs .
Synthesis Analysis
Sulfonyl chlorides, including Oxane-3-sulfonyl chloride, can be synthesized from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . This method is considered environment-friendly and worker-friendly .Molecular Structure Analysis
The molecular weight of Oxane-3-sulfonyl chloride is 184.64 g/mol. For more detailed structural information, you may need to refer to a chemical database or a chemistry handbook.Chemical Reactions Analysis
Sulfonyl chlorides are highly reactive towards water and other nucleophiles such as ammonia (NH3). These reactions are used in synthesis, but they can also cause problems . They can undergo substitution reactions with various nucleophilic reagents .Applications De Recherche Scientifique
Synthesis of Sulfonyl Derivatives
Oxane-3-sulfonyl chloride is a valuable reagent for the synthesis of various sulfonyl derivatives. It can be transformed into sulfonamides and sulfonates , which are crucial in pharmaceuticals and agrochemicals. The reactivity of Oxane-3-sulfonyl chloride with a range of nucleophiles allows for the creation of complex molecules with potential therapeutic applications .
Protective Group in Organic Synthesis
In organic synthesis, Oxane-3-sulfonyl chloride serves as a protective group for alcohols and amines. This is particularly useful in multi-step synthetic processes where selective deprotection is required. The sulfonyl protecting group can be installed and later removed under mild conditions, offering a strategic advantage in the synthesis of delicate molecules .
Intermediate for Enzymatic Inhibitors
This compound is used in the preparation of enzymatic inhibitors. These inhibitors play a significant role in drug development, especially for diseases where enzyme regulation is crucial, such as cancer and metabolic disorders. The ability to inhibit specific enzymes with synthesized molecules starting from Oxane-3-sulfonyl chloride is a significant area of research .
Manufacture of Elastomers
Oxane-3-sulfonyl chloride is an important building block in the manufacture of elastomers. Elastomers are polymers with viscosity and elasticity and are widely used in various industries, including automotive and manufacturing. The introduction of the sulfonyl group can alter the physical properties of the elastomers, enhancing their performance .
Production of Dyes and Detergents
The chemical industry utilizes Oxane-3-sulfonyl chloride in the production of dyes and detergents. Its reactivity allows it to bind with other molecules, creating compounds that can impart color or provide cleaning action. This application is essential for consumer goods and industrial processes .
Catalyst and Synthetic Receptor Building
Lastly, Oxane-3-sulfonyl chloride has applications in building synthetic receptors and catalysts. These are used in analytical chemistry for detecting specific molecules and in accelerating chemical reactions, respectively. The versatility of Oxane-3-sulfonyl chloride makes it a valuable component in designing these specialized molecules .
Safety And Hazards
Orientations Futures
Continuous flow protocols for the synthesis of sulfonyl chlorides, including Oxane-3-sulfonyl chloride, are being developed. These methods aim to improve the inherent safety of the process by circumventing thermal runaway . The goal is to search for promising biologically active compounds through the synthesis of new sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides .
Propriétés
IUPAC Name |
oxane-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c6-10(7,8)5-2-1-3-9-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOZIFJRADCIGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxane-3-sulfonyl chloride | |
CAS RN |
1300725-44-3 | |
| Record name | oxane-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1455278.png)


